molecular formula C19H21NO5 B3396052 [(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate CAS No. 1002473-37-1

[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate

Cat. No.: B3396052
CAS No.: 1002473-37-1
M. Wt: 343.4 g/mol
InChI Key: ZQCLHOPMPSEMOX-UHFFFAOYSA-N
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Description

[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is an organic compound that belongs to the class of esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves a multi-step process:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-ethoxyaniline with phosgene to form 4-ethoxyphenyl isocyanate.

    Esterification: The next step is the esterification of 3-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-methoxyphenylacetate.

    Coupling Reaction: Finally, the 4-ethoxyphenyl isocyanate is reacted with methyl 3-methoxyphenylacetate under mild conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: 3-methoxyphenylacetic acid and 4-ethoxyphenylamine.

    Reduction: 2-(3-methoxyphenyl)ethanol and 4-ethoxyphenylmethanol.

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Properties

IUPAC Name

[2-(4-ethoxyanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-3-24-16-9-7-15(8-10-16)20-18(21)13-25-19(22)12-14-5-4-6-17(11-14)23-2/h4-11H,3,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCLHOPMPSEMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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